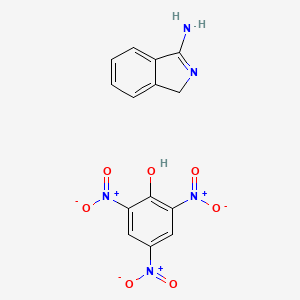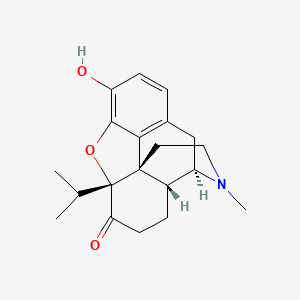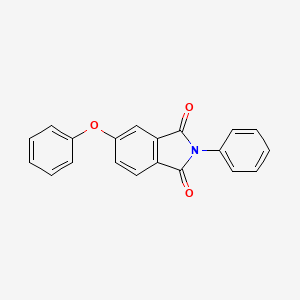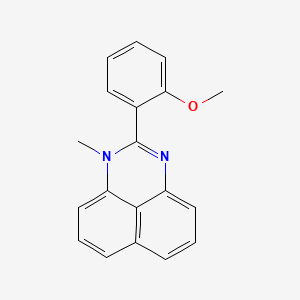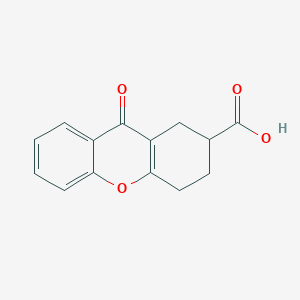
9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid is a chemical compound belonging to the xanthene family Xanthenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid typically involves the condensation of salicylaldehyde with cyclic diketones such as dimedone or 1,3-cyclohexadione. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions in solvents like ethanol or water . The reaction yields the desired xanthene derivative through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as beta-cyclodextrin have been employed to facilitate the reaction in a more environmentally friendly manner .
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex xanthene derivatives.
Reduction: Reduction reactions can yield tetrahydroxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted xanthene derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone-2-carboxylic acid: Similar in structure but with different substituents, leading to varied biological activities.
2,3,4,9-Tetrahydro-1H-xanthene-1,9-dione: Another xanthene derivative with distinct chemical properties and applications.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and exhibit comparable biological activities.
Uniqueness
9-Oxo-2,3,4,9-tetrahydro-1H-xanthene-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
64137-82-2 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
9-oxo-1,2,3,4-tetrahydroxanthene-2-carboxylic acid |
InChI |
InChI=1S/C14H12O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-4,8H,5-7H2,(H,16,17) |
Clé InChI |
JGYDVTDZIVCXQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1C(=O)O)C(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
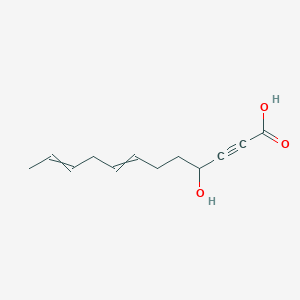
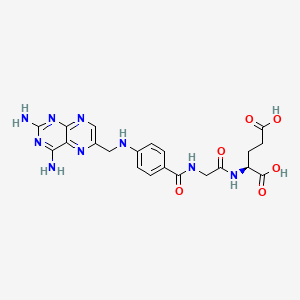
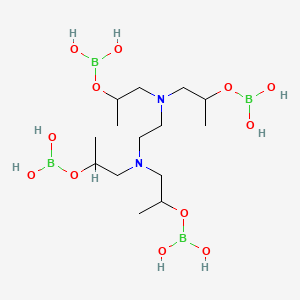
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
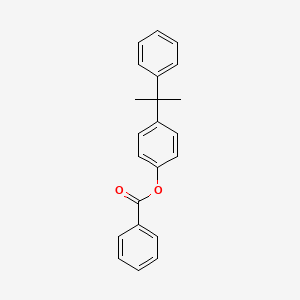
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
